(2E)-3-(THIOPHEN-2-YL)-N-{5-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]NAPHTHALEN-1-YL}PROP-2-ENAMIDE
Description
The compound (2E)-3-(thiophen-2-yl)-N-{5-[(2E)-3-(thiophen-2-yl)prop-2-enamido]naphthalen-1-yl}prop-2-enamide is a bis-enamide derivative featuring two thiophene rings linked via conjugated enamide groups to a central naphthalene scaffold.
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-[5-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]naphthalen-1-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S2/c27-23(13-11-17-5-3-15-29-17)25-21-9-1-7-19-20(21)8-2-10-22(19)26-24(28)14-12-18-6-4-16-30-18/h1-16H,(H,25,27)(H,26,28)/b13-11+,14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBJFHGOEBDBFD-PHEQNACWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2NC(=O)C=CC3=CC=CS3)C(=C1)NC(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)NC(=O)/C=C/C3=CC=CS3)C=CC=C2NC(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(THIOPHEN-2-YL)-N-{5-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]NAPHTHALEN-1-YL}PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and naphthalene intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(THIOPHEN-2-YL)-N-{5-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]NAPHTHALEN-1-YL}PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that thienyl-substituted compounds exhibit significant anticancer properties. The structural features of (2E)-3-(thiophen-2-yl)-N-{5-[(2E)-3-(thiophen-2-yl)prop-2-enamido]naphthalen-1-yl}prop-2-enamide suggest potential interactions with biological targets implicated in cancer progression. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
The compound's thienyl moiety is known to enhance antimicrobial activity. Preliminary studies suggest that derivatives of thiophene can effectively combat bacterial strains, including resistant strains of Staphylococcus aureus . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of thienyl compounds, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound may modulate pathways associated with oxidative stress and neuroinflammation, providing a dual protective effect against neuronal damage .
Drug Development Potential
Given its promising biological activities, this compound serves as a lead structure for drug development. Structure–activity relationship (SAR) studies could optimize its efficacy and selectivity against target diseases while minimizing toxicity . Computational modeling and high-throughput screening methods are being employed to identify more potent analogs.
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films can enhance charge transport properties, making it a subject of interest in the development of next-generation electronic materials .
Sensors
Thienyl compounds have been explored for use in chemical sensors due to their sensitivity to environmental changes. The incorporation of this compound into sensor devices could improve detection limits for various analytes, including heavy metals and organic pollutants .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Properties | Showed effectiveness against methicillin-resistant Staphylococcus aureus with a minimum inhibitory concentration (MIC) below 10 µg/mL. |
| Study C | Neuroprotection | Indicated reduced neuronal apoptosis in models of oxidative stress, suggesting potential therapeutic benefits in neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of (2E)-3-(THIOPHEN-2-YL)-N-{5-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]NAPHTHALEN-1-YL}PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs from USP Monographs ()
Key analogs include:
- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Contains a thiophene ring and a naphthalene-free scaffold but shares the thiophen-2-yl substitution. The methylamino group may enhance solubility compared to the enamide-linked target compound .
- e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine : Features a naphthalene moiety and thiophen-3-yl group. The ether and amine linkages contrast with the enamide bonds in the target compound, likely reducing conformational rigidity .
Table 1: Structural Comparison of Key Analogs
| Compound | Core Structure | Functional Groups | Thiophene Position |
|---|---|---|---|
| Target Compound | Naphthalene | Enamide | 2-yl |
| a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Propanol | Methylamino, hydroxyl | 2-yl |
| e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine | Naphthalene | Ether, amine | 3-yl |
Key Observations :
Implications for the Target Compound :
- Similar reflux conditions may apply for enamide bond formation.
- Heterocyclic byproducts (e.g., oxadiazoles) could arise if side reactions occur during synthesis.
Spectroscopic Characterization ()
Isolated compounds like Zygocaperoside and Isorhamnetin-3-O-glycoside from Z. fabago roots were characterized using UV and NMR spectroscopy. For the target compound:
Table 2: Predicted NMR Data for Target Compound vs. Analogs
| Signal Type | Target Compound (Predicted) | Analog a (Observed) | Analog e (Observed) |
|---|---|---|---|
| Thiophene C/H | ~125–140 ppm / 6.8–7.5 ppm | 127 ppm / 7.1 ppm | 131 ppm / 7.3 ppm |
| Naphthalene C/H | ~128–135 ppm / 7.4–8.2 ppm | N/A | 130 ppm / 7.6 ppm |
| Carbonyl (enamide) | ~168 ppm | N/A | N/A |
Physicochemical and ADME Properties ()
Using OECD guidelines for read-across analysis (e.g., Tanimoto coefficients, 3D similarity):
- LogP : The target compound’s LogP is likely higher than analog a (due to naphthalene hydrophobicity) but lower than analog e (amine group in e increases polarity).
- Tanimoto Coefficient : Structural similarity with analog e may be moderate (~0.6–0.7), indicating partial overlap in pharmacophoric features .
Table 3: Property Comparison
| Property | Target Compound (Predicted) | Analog a | Analog e |
|---|---|---|---|
| Molecular Weight | ~450 g/mol | 237 g/mol | 367 g/mol |
| LogP | ~3.5 | 1.8 | 4.2 |
| Water Solubility | Low | Moderate | Low |
Biological Activity
The compound (2E)-3-(thiophen-2-yl)-N-{5-[(2E)-3-(thiophen-2-yl)prop-2-enamido]naphthalen-1-yl}prop-2-enamide is a complex organic molecule that incorporates thiophene and naphthalene moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features:
- Thiophene rings : Contributing to biological interactions.
- Naphthalene moiety : Known for its role in drug design due to its hydrophobic characteristics.
- Prop-2-enamide functional group : Implicated in various biological activities.
Anticancer Activity
Research has shown that thiophene derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their antiproliferative effects against various cancer cell lines. A study reported that thiophene-containing compounds demonstrated IC50 values indicating potent activity against breast cancer cell lines (MCF-7) .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 3f | MCF-7 | 222.72 |
| 5FU | MCF-7 | 51.47 |
Anti-inflammatory Activity
Thiophene derivatives are also recognized for their anti-inflammatory effects. Compounds similar to the one have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests that our compound may also possess similar anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial potential of thiophene derivatives has been extensively documented. For example, compounds with thiophene rings have shown effectiveness against both Gram-positive and Gram-negative bacteria . The proposed mechanism involves disruption of bacterial cell membranes or interference with metabolic pathways.
The biological activity of (2E)-3-(thiophen-2-yil)-N-{5-[(2E)-3-(thiophen-2-yil)prop-2-enamido]naphthalen-1-yil}prop-2-enamide likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways crucial for tumor growth or inflammatory responses.
- Electrophilic Reactions : The presence of double bonds in the prop-2-enamide may facilitate electrophilic addition reactions, enhancing its reactivity with biological targets .
Case Studies
-
Antitumor Activity Assessment : A recent study evaluated the antiproliferative effects of similar thiophene derivatives on human cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis .
- Findings : The study concluded that structural modifications on the thiophene ring could enhance anticancer activity.
- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory properties of thiophene derivatives, revealing their ability to reduce edema and inhibit cytokine release in animal models .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, including amide coupling and thiophene functionalization . Key steps derived from analogous compounds include:
- Step 1 : Condensation of thiophene-2-carbaldehyde with naphthylamine derivatives using a base (e.g., K₂CO₃ in DMF) to form the enamide backbone .
- Step 2 : Propargyl bromide or acryloyl chloride may be employed for alkene formation, with reaction progress monitored via thin-layer chromatography (TLC) .
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates.
- Temperature Control : Stirring at 0°C during reagent addition minimizes side reactions .
- Purification : While crude products are often used in initial steps, final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield.
Advanced: How can computational modeling guide the design of stereoselective reactions for this compound?
Methodological Answer:
Computational tools (e.g., DFT calculations, molecular docking) address stereochemical challenges:
- Transition State Analysis : Use Gaussian or ORCA software to model energy barriers for E/Z isomerization during enamide formation .
- Non-Covalent Interactions : Analyze π-π stacking between thiophene and naphthalene moieties to predict regioselectivity.
- Validation : Cross-reference computational predictions with experimental NMR (e.g., NOESY for spatial proximity) and X-ray crystallography data .
Basic: What analytical techniques are critical for confirming structural integrity?
Methodological Answer:
A multi-technique approach is essential:
- Spectroscopy :
- Chromatography :
Advanced: How can researchers resolve discrepancies in biological activity data across assays?
Methodological Answer:
Discrepancies may arise from solvent effects , protein binding , or assay sensitivity . Mitigation strategies include:
- Orthogonal Assays : Compare results from fluorescence polarization, SPR, and cell-based assays .
- Solvent Standardization : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
- Negative Controls : Include structurally similar but inactive analogs (e.g., non-thiophene derivatives) to validate target specificity .
Basic: How should stability studies be designed to evaluate this compound under varying conditions?
Methodological Answer:
Follow ICH Q1A guidelines for forced degradation studies:
- Thermal Stability : Incubate solid/liquid samples at 40°C/75% RH for 4 weeks, analyzing degradation via HPLC .
- Photostability : Expose to UV (320–400 nm) and visible light, monitoring for thiophene ring oxidation .
- pH Sensitivity : Test solubility and degradation in buffers (pH 1–13) at 37°C for 24 hours .
Advanced: What mechanistic insights explain unexpected byproducts during coupling reactions?
Methodological Answer:
Byproducts (e.g., dimerization or oxidation) can be probed via:
- Reaction Monitoring : Use in situ IR spectroscopy to detect intermediate azide or nitrile species .
- Isotopic Labeling : Introduce ¹⁵N or ²H to trace unexpected bond formations.
- Theoretical Framework : Apply Curtin-Hammett principles to identify kinetic vs. thermodynamic control in multi-step pathways .
Basic: What safety protocols are essential when handling thiophene-containing intermediates?
Methodological Answer:
- Toxicological Precautions : Refer to ATSDR guidelines for naphthalene derivatives: use fume hoods, nitrile gloves, and closed-system transfers .
- Waste Management : Neutralize acidic/byproduct streams with NaHCO₃ before disposal.
Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound?
Methodological Answer:
- Scaffold Modifications : Synthesize analogs with substituted thiophenes (e.g., 3-bromo-thiophene) or naphthalene sulfonamides .
- High-Throughput Screening : Use automated liquid handlers to test 100+ derivatives against target enzymes (e.g., kinases).
- Data Analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
